Dichloro(1,2-diaminocyclohexane)platinum(II) (DACHPt) is a platinum(II) complex and serves as the central motif in the widely used chemotherapeutic agent oxaliplatin. [, ] DACHPt exhibits potent anticancer activity against a broad spectrum of cancers, including those resistant to cisplatin. [, , , ] Its significance in scientific research stems from its role as a model compound for studying platinum-based anticancer agents and its potential for development into improved drug delivery systems for cancer treatment. [, , , , , , , ]
DACHPt readily undergoes ligand exchange reactions, where the chloride ions can be replaced by other nucleophiles, such as water or sulfur-containing biomolecules. [, ] This reactivity is crucial for its biological activity, allowing it to interact with DNA and other cellular targets. [, ] For instance, inside cells, DACHPt can react with DNA, forming DNA adducts that interfere with DNA replication and transcription, ultimately leading to cell death. [, ]
DACHPt appears as a yellow crystalline powder with limited water solubility, posing a challenge for its direct administration in biological systems. [, ] To improve its solubility and pharmacological properties, researchers have explored incorporating DACHPt into various drug delivery systems, such as polymeric micelles and gold nanoshells. [, , , , , , , , ]
Polymeric Micelles: DACHPt can be loaded into polymeric micelles, improving its solubility, stability, and tumor targeting. [, , , , , ] These micelles enhance the therapeutic efficacy of DACHPt while reducing its side effects. [, , , , , ] For instance, researchers have demonstrated the superior anticancer activity of DACHPt-loaded micelles in various cancer models, including ovarian and pancreatic cancers. [, , ]
Gold Nanoshells: DACHPt can be incorporated into gold nanoshells, creating a platform for combined chemo-photothermal therapy. [, ] The gold nanoshells act as both drug carriers and photothermal agents, enabling targeted delivery and localized release of DACHPt upon laser irradiation. [, ] This synergistic approach has shown promise in enhancing the therapeutic efficacy of DACHPt in colorectal cancer models. [, ]
Antibody-Drug Conjugates: Researchers are exploring the conjugation of DACHPt-loaded micelles with antibodies that target specific tumor markers, such as tissue factor (TF). [] This approach aims to further enhance the selectivity and efficacy of DACHPt delivery to cancer cells, as demonstrated in pancreatic tumor models. []
3D Tumor Models: DACHPt serves as a model drug for evaluating the efficacy of nanocarriers in three-dimensional (3D) multicellular tumor spheroids (MCTS). [] Using Brillouin light scattering microscopy, researchers can assess the ability of DACHPt-loaded nanoparticles to penetrate and effectively kill cancer cells within these 3D models, providing insights into their potential for in vivo applications. []
Novel Drug Delivery Systems: Continued research into incorporating DACHPt into advanced drug delivery systems, such as stimuli-responsive nanoparticles and biocompatible polymers, holds promise for further improving its therapeutic index and expanding its clinical applications. []
Combination Therapies: Exploring the synergistic effects of DACHPt with other therapeutic modalities, such as immunotherapy or radiotherapy, could lead to more effective treatment strategies for various cancers. []
Personalized Medicine: Investigating the pharmacogenomics of DACHPt and its interaction with individual patient characteristics could pave the way for personalized cancer treatment approaches. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: